4-Methyl-9H-carbazole
Overview
Description
4-Methyl-9H-carbazole is a derivative of carbazole, an aromatic heterocyclic organic compound . It has a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring .
Synthesis Analysis
Carbazole derivatives, including 4-Methyl-9H-carbazole, can be synthesized through electropolymerization processes . The carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers .Molecular Structure Analysis
The molecular formula of 4-Methyl-9H-carbazole is C13H11N . It has an average mass of 181.233 Da and a monoisotopic mass of 181.089142 Da .Chemical Reactions Analysis
Carbazole-based compounds, including 4-Methyl-9H-carbazole, are known for their electropolymerization processes . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .Physical And Chemical Properties Analysis
4-Methyl-9H-carbazole has a density of 1.2±0.1 g/cm3, a boiling point of 369.1±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 59.2±3.0 kJ/mol and a flash point of 165.4±11.9 °C .Scientific Research Applications
Biomedical and Pharmacological Applications
Biotransformation by Bacteria : 4-Methyl-9H-carbazole has been studied for its biotransformation by certain bacterial strains. Ralstonia sp. strain SBUG 290, known for its biphenyl-degrading capabilities, has been shown to transform 9-methyl-9H-carbazole into various hydroxylated metabolites, indicating potential for bioremediation applications (Waldau et al., 2009).
Antimicrobial Activity : 9H-carbazole derivatives, which include 4-methyl-9H-carbazole, have been synthesized and evaluated for antimicrobial activities. These compounds exhibit potential as antimicrobial agents (Salih et al., 2016).
Cancer Research : The carbazole scaffold, which includes 4-methyl-9H-carbazole, has been extensively studied in medicinal chemistry due to its wide range of biological activities, including anticancer properties. Modified carbazole molecules have shown potential in treating various cancers (Tsutsumi et al., 2016).
Material Science and Chemistry
Optical and Electronic Applications : Carbazole derivatives, such as 4-methyl-9H-carbazole, have been synthesized and characterized for their potential in optical and electronic applications. They are being explored for use in organic light-emitting diodes (OLEDs) and other photoluminescent materials (Çiçek et al., 2018).
Polymer Light Emitting Diodes : Studies have been conducted on ligands like 9-((6-(4-fluorophenyl)pyridin-3-yl)methyl)-9H-carbazole for their role in the tunable emission of polymer light-emitting diodes. These studies help in understanding the electronic properties of such compounds for potential use in advanced electronic devices (Cho et al., 2010).
Safety And Hazards
While specific safety and hazard information for 4-Methyl-9H-carbazole is not available in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds . Personal protective equipment should be used, and all sources of ignition should be removed .
Future Directions
Carbazole-based compounds, including 4-Methyl-9H-carbazole, have been the subject of research for more than 30 years due to their versatility in functionalization, excellent electrical and electrochemical properties, good environmental stability, and unique optical properties . They have potential applications in nanodevices, rechargeable batteries, and electrochemical transistors . Future research may focus on further exploring these applications and improving the synthesis processes .
properties
IUPAC Name |
4-methyl-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-9-5-4-8-12-13(9)10-6-2-3-7-11(10)14-12/h2-8,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPUIRFDBYALRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3NC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073967 | |
Record name | 9H-Carbazole, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-9H-carbazole | |
CAS RN |
3770-48-7 | |
Record name | 9H-Carbazole, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003770487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Carbazole, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHYL-9H-CARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ7R25H77L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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